molecular formula C11H11NO2 B12866969 2-Ethyl-4-phenyloxazol-5(4H)-one

2-Ethyl-4-phenyloxazol-5(4H)-one

Cat. No.: B12866969
M. Wt: 189.21 g/mol
InChI Key: PQHCVUIEMWAVGD-UHFFFAOYSA-N
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Description

2-Ethyl-4-phenyloxazol-5(4H)-one is an organic compound belonging to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. These compounds are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-phenyloxazol-5(4H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethyl-2-oxazoline with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like solvent extraction, recrystallization, and purification using chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole-2,4-diones, while substitution reactions can introduce various functional groups into the oxazole ring.

Scientific Research Applications

2-Ethyl-4-phenyloxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its pharmacological properties.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-phenyloxazol-5(4H)-one
  • 2-Ethyl-4-methyloxazol-5(4H)-one
  • 2-Phenyl-4-ethyloxazol-5(4H)-one

Uniqueness

2-Ethyl-4-phenyloxazol-5(4H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties or industrial applications.

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

2-ethyl-4-phenyl-4H-1,3-oxazol-5-one

InChI

InChI=1S/C11H11NO2/c1-2-9-12-10(11(13)14-9)8-6-4-3-5-7-8/h3-7,10H,2H2,1H3

InChI Key

PQHCVUIEMWAVGD-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(C(=O)O1)C2=CC=CC=C2

Origin of Product

United States

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